molecular formula C26H27FN2O5S B14925769 {4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone

{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone

Cat. No.: B14925769
M. Wt: 498.6 g/mol
InChI Key: GVFJXQFPLXWPLC-UHFFFAOYSA-N
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Description

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxyphenylsulfonyl chloride and 4-fluorophenoxymethylbenzene. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are employed to achieve high-quality production.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINE
  • **4-[(4-FLUOROPHENOXY)METHYL]BENZENE
  • **4-[(4-ETHOXYPHENYL)SULFONYL]ANILINE

Uniqueness

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H27FN2O5S

Molecular Weight

498.6 g/mol

IUPAC Name

[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-[4-[(4-fluorophenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C26H27FN2O5S/c1-2-33-23-11-13-25(14-12-23)35(31,32)29-17-15-28(16-18-29)26(30)21-5-3-20(4-6-21)19-34-24-9-7-22(27)8-10-24/h3-14H,2,15-19H2,1H3

InChI Key

GVFJXQFPLXWPLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)F

Origin of Product

United States

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